2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone
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Overview
Description
2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multiple steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a similar precursor under reflux conditions.
Attachment of the p-Tolyl Group: The p-tolyl group is introduced via a Friedel-Crafts alkylation reaction, using p-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.
Coupling Reactions: The final compound is formed by coupling the pyridazine and piperazine intermediates through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group on the phenyl ring can undergo oxidation to form a hydroxyl group, using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of iron(III) chloride for halogenation.
Major Products
Oxidation: 2-(4-Hydroxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone.
Reduction: 2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanol.
Substitution: 2-(4-Chlorophenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structure suggests potential binding to specific biological targets.
Medicine
Medically, this compound could be investigated for its potential as a therapeutic agent. Its structural features suggest it might interact with neurotransmitter receptors or enzymes, making it a candidate for drug development in areas such as neurology or oncology.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone would depend on its specific biological target. Generally, compounds with similar structures can act as enzyme inhibitors or receptor agonists/antagonists. The piperazine ring is known to interact with neurotransmitter receptors, while the pyridazine moiety might interact with enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methoxyphenyl)-1-(4-(6-phenylpyridazin-3-yl)piperazin-1-yl)ethanone: Similar structure but lacks the p-tolyl group.
2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyrimidin-4-yl)piperazin-1-yl)ethanone: Similar structure but with a pyrimidine ring instead of a pyridazine ring.
Uniqueness
The presence of both the p-tolyl and pyridazine groups in 2-(4-Methoxyphenyl)-1-(4-(6-(p-tolyl)pyridazin-3-yl)piperazin-1-yl)ethanone makes it unique compared to its analogs. These groups can significantly influence the compound’s chemical reactivity and biological activity, potentially offering advantages in specific applications such as drug development.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-1-[4-[6-(4-methylphenyl)pyridazin-3-yl]piperazin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-3-7-20(8-4-18)22-11-12-23(26-25-22)27-13-15-28(16-14-27)24(29)17-19-5-9-21(30-2)10-6-19/h3-12H,13-17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZZOJWLLUIDIJX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)CC4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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